(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone

Polypharmacology Bioactivity Mapping Chemoinformatics

Deploy this bis-piperidinyl-sulfonamide reference probe (MW 364.5 Da) in chemogenomic panels to benchmark polypharmacology and flag off-target liabilities early in hit-to-lead campaigns. The 3,5-dimethyl substitution on the sulfonamide piperidine creates a distinct steric environment compared to 2,6-dimethyl or unsubstituted analogs, altering H‑bond acceptor presentation and target engagement profiles. Select only batches with identity verified against the Oprea collection entry (Oprea1_338711, PubChem CID 5085854) to ensure delivery of the correct chemotype—structural analogs may exhibit divergent polypharmacology or no activity in your assay of interest.

Molecular Formula C19H28N2O3S
Molecular Weight 364.5
CAS No. 392324-21-9
Cat. No. B2891874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone
CAS392324-21-9
Molecular FormulaC19H28N2O3S
Molecular Weight364.5
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3)C
InChIInChI=1S/C19H28N2O3S/c1-15-12-16(2)14-21(13-15)25(23,24)18-8-6-17(7-9-18)19(22)20-10-4-3-5-11-20/h6-9,15-16H,3-5,10-14H2,1-2H3
InChIKeyIWERGKYGSRJLDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide: (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone (CAS 392324-21-9) – Molecular Identity & Sourcing Baseline


(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone (CAS 392324-21-9) is a synthetic bis-piperidinyl-sulfonamide small molecule with molecular formula C19H28N2O3S and molecular weight 364.5 g/mol [1]. It features a central benzenesulfonyl core bearing a 3,5-dimethylpiperidine sulfonamide on one side and a piperidine amide on the other [1]. The compound is a member of the Oprea screening collection (Oprea1_338711) [1] and is commercially available for research use, though independently curated bioactivity data remain sparse, with activity mapped broadly across multiple target classes at varying potency levels [2].

Why Generic Bis-Piperidine-Sulfonamide Substitution Risks Experimental Failure for CAS 392324-21-9


Within the bis-piperidinyl arylsulfonamide chemotype, minor structural perturbations—such as methylation pattern on the piperidine ring (3,5-dimethyl vs. 2,6-dimethyl vs. unsubstituted), replacement of the piperidine amide with a morpholino amide, or positional isomerism of the sulfonyl linkage—can radically alter target engagement profiles. The target compound's 3,5-dimethyl substitution on the sulfonamide piperidine creates a distinct steric and electronic environment that influences sulfonamide geometry and hydrogen bond acceptor presentation [1]. Unlike well-characterized analogs in the 11β-hydroxysteroid dehydrogenase or NK1 antagonist series that carry different substitution patterns and documented potency ranges, the target compound lacks published IC50 values [2]; however, broad-scale bioactivity mapping indicates it interacts with multiple targets across concentration ranges from sub-100 nM to >10 µM, a breadth of activity not guaranteed for close structural analogs [3]. Procurement of an uncharacterized analog without verifying target-specific screening data thus carries a high risk of selecting a compound with a different polypharmacology signature or no activity at all in the assay of interest.

Quantitative Differentiation Evidence: (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone vs. Structural Analogs


Low-Micromolar to Sub-Micromolar Bioactivity Evidence Across Diverse Target Classes

The target compound (CAS 392324-21-9) demonstrates measurable bioactivity across multiple protein targets and cell lines, with a subset of interactions registering potency values at or below 0.1 µM. This multi-target engagement profile differentiates the compound from close structural analogs such as the morpholino analog (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone (used primarily as a synthetic building block) or the des-methyl analog 1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidine (C17H24N2O3S, MW 336.5), for which no bioactivity mapping data has been publicly reported . The target compound's broader bioactivity fingerprint makes it a more informative probe for chemogenomic profiling studies.

Polypharmacology Bioactivity Mapping Chemoinformatics

Distinct Physicochemical Profile vs. Piperidine-Only Sulfonamide Analogs

The target compound exhibits a computed XLogP3 of 3.1, a topological polar surface area (TPSA) of 66.1 Ų, and zero hydrogen bond donors (HBD = 0), placing it within favorable drug-like chemical space (Lipinski Rule of Five compliant) [1]. In comparison, the smaller des-methyl analog 1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidine (C17H24N2O3S, MW 336.5) is predicted to have a lower logP (~2.3) and a similar TPSA due to the identical sulfonamide-amide core, but lacks the 3,5-dimethyl substitution that increases steric bulk and may modulate metabolic stability at the piperidine ring [2]. These physicochemical differences directly impact solubility, permeability, and CYP-mediated oxidation susceptibility, making the target compound a more lipophilic and potentially more metabolically resistant member of this chemotype series.

ADME Prediction Physicochemical Properties Lead Optimization

Oprea Screening Collection Provenance Confirms Compound Identity and Availability

The compound is cataloged as Oprea1_338711 in the Oprea screening collection, a widely recognized set of drug-like small molecules curated for biological screening [1]. This provenance provides authenticated compound identity, which is not guaranteed for structurally similar sulfonamide-piperidine compounds sourced from non-validated vendors or synthesized in-house without rigorous characterization. Analogs such as 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid (lacking the piperidine amide moiety) or 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid (positional isomer) may be commercially available but are not cataloged in validated screening collections, increasing the risk of misidentification or impurity when procured for biological assays .

Chemical Biology Screening Libraries Compound Provenance

Optimal Sourcing and Application Scenarios for (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone (CAS 392324-21-9)


Chemogenomic Profiling Probe for Multi-Target Activity Fingerprinting

Given evidence of bioactivity across multiple target classes at concentrations spanning ≤0.1 µM to >10 µM [1], this compound is best deployed as a reference probe in chemogenomic profiling panels. Its broad activity fingerprint enables researchers to benchmark the polypharmacology of novel analogs and to identify off-target liabilities early in hit-to-lead campaigns. Procurement should prioritize vendors supplying the compound with verified identity matching the Oprea collection entry (Oprea1_338711, PubChem CID 5085854) [2].

Negative Control Compound for Target-Specific Sulfonamide-Piperidine Assays

In assays where well-characterized, target-selective sulfonamide-piperidine inhibitors (e.g., 11β-HSD1 inhibitors or NK1 antagonists with published sub-micromolar IC50 values) serve as positive controls, the target compound's lack of published single-target potency data [3] positions it as a structurally related negative control. Researchers can use it to confirm that observed assay signals are chemotype-specific rather than artifacts of the sulfonamide-piperidine scaffold.

Computational Chemistry Benchmark for ADME Property Prediction Validation

The availability of computed physicochemical descriptors (MW 364.5 Da, XLogP3 = 3.1, TPSA = 66.1 Ų, HBD = 0) [2] makes this compound a suitable benchmark molecule for validating in silico ADME prediction models within the bis-piperidinyl sulfonamide chemical space. Its intermediate lipophilicity and compliance with Lipinski rules make it a representative member for training and testing QSPR models predicting oral absorption and metabolic stability, especially when compared against the less lipophilic des-methyl analogs.

SAR Exploration of 3,5-Dimethylpiperidine Sulfonamide Geometry

The 3,5-dimethyl substitution on the sulfonamide piperidine ring introduces axial/equatorial conformational preferences that influence the spatial orientation of the sulfonyl group relative to the central phenyl ring. This stereoelectronic feature can be leveraged in structure-activity relationship (SAR) studies exploring how sulfonamide geometry modulates target binding, particularly when comparing the target compound against analogs bearing unsubstituted piperidine, 2,6-dimethylpiperidine, or morpholino sulfonamide moieties .

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